

Application Note: Dynamic Kinetic Resolution (DKR) using Ru(OAc)₂[(R)-ToIBINAP]

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Compound of Interest

Compound Name: *Ru(OAc)₂[(R)-tolbinap]*

CAS No.: 106681-15-6

Cat. No.: B025172

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Executive Summary

This technical guide details the protocol for performing Dynamic Kinetic Resolution (DKR) using the ruthenium complex Ru(OAc)₂[(R)-ToIBINAP]. Unlike standard kinetic resolution, which is limited to a maximum 50% yield, DKR allows for the theoretically 100% conversion of a racemic starting material into a single stereoisomer with high diastereo- and enantioselectivity.

This protocol focuses on the asymmetric hydrogenation of

-substituted

-keto esters, a critical transformation in the synthesis of chiral amino acids (e.g., threonine derivatives), antibiotics, and statin side-chains. The use of the ToIBINAP ligand (p-tolyl-BINAP) often provides superior solubility and induced stereochemical rigidity compared to the parent BINAP ligand.

Mechanistic Principles & Logic

The DKR Concept (Curtin-Hammett Control)

For DKR to function, the reaction must satisfy the Curtin-Hammett principle.^[1] The starting material (racemic

-substituted

-keto ester) exists as two enantiomers (

and

) that interconvert rapidly via an achiral enol intermediate.

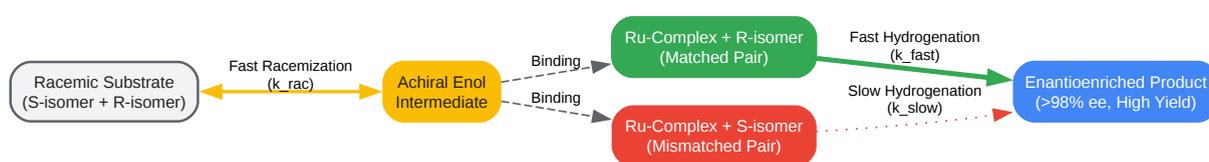
- Condition A: The rate of racemization () must be significantly faster than the rate of hydrogenation ().
- Condition B: The chiral catalyst must react much faster with one enantiomer than the other ().

In the $\text{Ru}(\text{OAc})_2[(R)\text{-ToIBINAP}]$ system, the basicity of the acetate ligands or the solvent conditions facilitates the rapid proton exchange at the

-position, ensuring rapid racemization. The ruthenium center then preferentially binds and hydrogenates one isomer (typically leading to the syn product for

-amido substrates) due to steric minimization within the chiral pocket.

Mechanism Diagram



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Figure 1: The Dynamic Kinetic Resolution cycle. Rapid racemization via the enol feeds the "fast" hydrogenation cycle, depleting the "slow" enantiomer by equilibrium shift.

Critical Parameters & Optimization

The success of Ru-catalyzed DKR is highly sensitive to environmental factors. The following table summarizes the causal relationships between reaction parameters and outcomes.

Parameter	Recommended Range	Mechanistic Impact
Solvent	MeOH, EtOH, or DCM/MeOH (10:1)	Protic solvents (alcohols) facilitate the proton transfer required for racemization (). Pure aprotic solvents may slow racemization, leading to lower ee.
H ₂ Pressure	10 – 100 bar	Higher pressure increases . Warning: If pressure is too high, may exceed , breaking the DKR condition and reducing ee.
Temperature	25°C – 50°C	Higher T increases more than , often improving ee for difficult substrates, though potentially lowering diastereoselectivity.
Catalyst Loading	S/C 500 – 10,000	Ru-TolBINAP is robust. For industrial scaling, S/C 10,000 is achievable. For lab scale, S/C 1000 is standard.
Additives	None (for pre-formed OAc)	The acetate ligand acts as the internal base. If using [RuCl ₂ (benzene)] ₂ , addition of NaOAc is required.

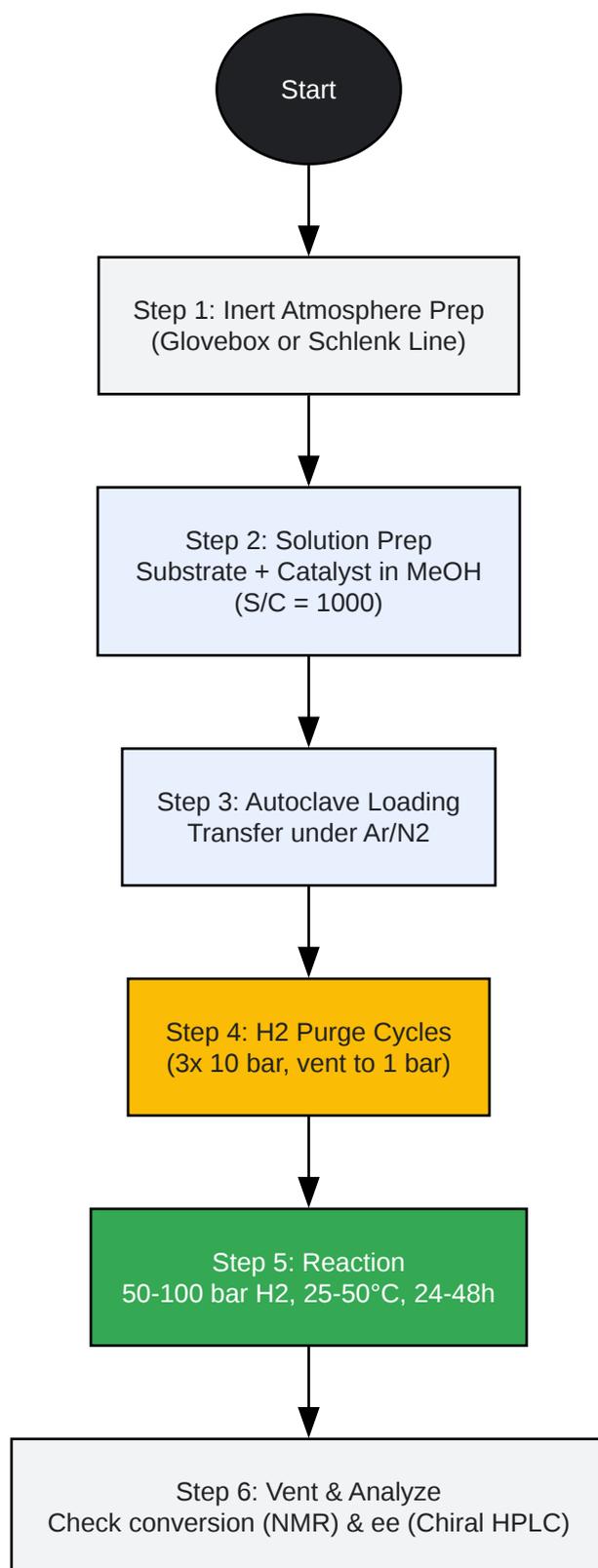
Standard Operating Procedure (Protocol)

Target Reaction: DKR Hydrogenation of Methyl 2-acetamido-3-oxobutyrate to syn-Methyl 2-acetamido-3-hydroxybutyrate (Threonine derivative).

Materials & Equipment

- Catalyst: Ru(OAc)₂[(R)-ToIBINAP] (CAS: 116128-29-1).[2]
 - Note: ToIBINAP is 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl.[2]
- Substrate: Methyl 2-acetamido-3-oxobutyrate (Racemic).
- Solvent: Anhydrous Methanol (Degassed).
- Apparatus: High-pressure stainless steel autoclave (e.g., Parr instrument) with magnetic stirring and temperature control.
- Gas: Hydrogen (99.999% purity).

Experimental Workflow



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Figure 2: Step-by-step workflow for the high-pressure hydrogenation experiment.[3]

Detailed Steps

- Catalyst Handling (Inert Atmosphere): $\text{Ru}(\text{OAc})_2[(\text{R})\text{-TolBINAP}]$ is air-sensitive in solution but relatively stable as a solid. Weigh the catalyst (e.g., 9.0 mg, 0.01 mmol) inside a glovebox or use rapid Schlenk techniques.
- Solution Preparation:
 - In a Schlenk flask under Argon, dissolve the racemic substrate (e.g., 1.73 g, 10.0 mmol) in degassed anhydrous MeOH (10 mL).
 - Add the catalyst.^{[3][4][5][6]} The molar ratio (S/C) is 1000:1.
 - Tip: Sonicate briefly if the catalyst does not dissolve immediately. TolBINAP complexes generally dissolve better in organic solvents than simple BINAP complexes.
- Autoclave Loading:
 - Transfer the solution via cannula into the stainless steel autoclave liner (glass or Teflon).
 - Seal the autoclave immediately.
- Pressurization (The Purge):
 - Pressurize to 10 bar H_2 and vent to 1 bar. Repeat this 3 times to remove all oxygen. Oxygen poisons the Ru-catalyst and can lead to side oxidation products.
 - Finally, pressurize to the target pressure (typically 50 bar to 100 bar).
- Reaction:
 - Stir vigorously (1000+ rpm) to eliminate mass transfer limitations of H_2 into the liquid phase.
 - Heat to 50°C.
 - Run for 24–48 hours.
- Workup:

- Cool the autoclave to room temperature.
- Carefully vent the hydrogen gas (in a fume hood).
- Concentrate the solvent under reduced pressure.
- Purification: Flash chromatography (Silica gel, EtOAc/Hexane) is usually sufficient to remove the catalyst residues, although for industrial streams, a scavenger (e.g., activated carbon or thiol-silica) may be used.

Analysis & Quality Control

Determining Conversion and Diastereoselectivity (dr)

- Method: ^1H NMR (CDCl_3).
- Signal: Look for the disappearance of the keto-methyl singlet (~2.3 ppm) and appearance of the CH-OH doublet/multiplet.
- Syn/Anti Ratio: The coupling constant

differs for syn and anti isomers. For threonine derivatives, the syn isomer is typically the major product with Ru-BINAP type catalysts.

Determining Enantiomeric Excess (ee)[8]

- Method: Chiral HPLC.
- Column: Chiralcel OD-H or AD-H (Daicel).
- Mobile Phase: Hexane/Isopropanol (typically 90:10).
- Expectation: >98% ee for the syn isomer is standard for this system.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Conversion	H ₂ mass transfer limitation	Increase stirring speed; ensure autoclave is not overfilled (>50% vol).
Low Conversion	Catalyst Poisoning	Ensure rigorous O ₂ exclusion. Check solvent quality (peroxides in ethers/alcohols).
Low ee (<90%)	(Hydrogenation too fast)	Decrease H ₂ pressure or Increase Temperature (counter-intuitive, but higher T boosts racemization rate more than hydrogenation rate).
Low dr (Syn/Anti mix)	Solvent effects	Switch from MeOH to DCM/MeOH mixtures. DCM often stabilizes the chelate transition state.

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